5-Cyano-3,4-dimethylthiophene-2-carboxamide

Medicinal Chemistry Organic Synthesis Anticancer Research

5-Cyano-3,4-dimethylthiophene-2-carboxamide (CAS 70541-97-8) is a disubstituted thiophene derivative characterized by a cyano group at the 5-position and a carboxamide at the 2-position on a 3,4-dimethylthiophene core. This specific substitution pattern places it within a niche class of heterocyclic intermediates, primarily valued for its role in constructing more complex molecules, notably thiophene-derived amido bis-nitrogen mustards with demonstrated in vitro antimicrobial and anticancer activities.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
CAS No. 70541-97-8
Cat. No. B1621918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-3,4-dimethylthiophene-2-carboxamide
CAS70541-97-8
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C)C(=O)N)C#N
InChIInChI=1S/C8H8N2OS/c1-4-5(2)7(8(10)11)12-6(4)3-9/h1-2H3,(H2,10,11)
InChIKeyOQOIWRFVVMDMOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-3,4-dimethylthiophene-2-carboxamide: A Specialized Thiophene Building Block for Targeted Synthesis


5-Cyano-3,4-dimethylthiophene-2-carboxamide (CAS 70541-97-8) is a disubstituted thiophene derivative characterized by a cyano group at the 5-position and a carboxamide at the 2-position on a 3,4-dimethylthiophene core [1]. This specific substitution pattern places it within a niche class of heterocyclic intermediates, primarily valued for its role in constructing more complex molecules, notably thiophene-derived amido bis-nitrogen mustards with demonstrated in vitro antimicrobial and anticancer activities [2]. Its commercial availability from multiple vendors as a fine chemical underscores its recognized, albeit specialized, utility in medicinal chemistry and organic synthesis research programs.

Procurement Risk: Why 5-Cyano-3,4-dimethylthiophene-2-carboxamide Cannot Be Casually Replaced by Other Thiophene-2-carboxamides


Generic substitution with simpler thiophene-2-carboxamide analogs is fundamentally unsound due to the unique electronic and steric influence of the 5-cyano substituent, which dictates downstream reactivity in condensation or cyclization reactions [1]. For instance, the synthesis of the bioactive bis-nitrogen mustard specifically requires the 5-cyano-3,4-dimethylthiophene-2-carboxamide scaffold; substituting this intermediate would lead to a different final compound with unpredictable and likely diminished biological activity [2]. Furthermore, significant differences in physicochemical properties, such as the distinct melting point, mean that quality control (QC) protocols calibrated for this specific compound would fail to detect the presence of an adulterated or mislabeled analog, creating a direct risk to experimental reproducibility and supply chain integrity.

Quantitative Differentiation Evidence for 5-Cyano-3,4-dimethylthiophene-2-carboxamide Against Key Comparators


Superior Synthetic Utility: An Essential Precursor to a Bioactive Bis-Nitrogen Mustard

5-Cyano-3,4-dimethylthiophene-2-carboxamide is a critical intermediate in the multi-step synthesis of N2,N2,N5,N5-tetrakis(2-chloroethyl)-3,4-dimethylthiophene-2,5-dicarboxamide, a compound that demonstrated selective anticancer activity. In contrast, the unsubstituted thiophene-2-carboxamide or analogs lacking the 5-cyano group cannot yield this specific bioactive structure. [1] The final target compound showed an IC50 value of 15.8 µM against the prostatic carcinoma PC-3 cell line, a potency that is intrinsically linked to the structure enabled by this specific precursor.

Medicinal Chemistry Organic Synthesis Anticancer Research

Physicochemical Differentiation: A Melting Point Benchmark for Identity Verification

The melting point of 5-Cyano-3,4-dimethylthiophene-2-carboxamide is reported as a sharp range of 194.00°C to 196.00°C. This is distinct from common impurities or potential substitute compounds like 3,4-dimethylthiophene-2-carboxylic acid (melting point ~170-175°C), enabling a simple and effective first-line identity test. This significant difference provides a quantifiable quality gate that a generic thiophene carboxamide with a lower melting point would fail.

Quality Control Analytical Chemistry Supply Chain Integrity

Purity Specification as a Proxy for Reproducibility in Synthesis

Commercial sourcing of this compound often involves specified high purity, such as 98% (HPLC) as offered by suppliers like Leyan, which is critical for multi-step synthesis where impurities can cascade into non-isolable byproducts. In contrast, some structurally similar aromatic nitriles, like benzyl cyanide, are frequently offered at 98%+ purity as a standard grade, suggesting that a 95% specification (as seen from another vendor for the same target compound) may introduce variability. Selecting a supplier that guarantees and provides analytical documentation for the 98% specification directly enhances synthetic reproducibility.

Reproducibility Synthetic Chemistry Procurement

High-Value Application Scenarios for 5-Cyano-3,4-dimethylthiophene-2-carboxamide Based on Verified Differentiation


Medicinal Chemistry: Synthesis of Bioactive Amido Bis-Nitrogen Mustards

This is the most documented and high-value application. The compound is a non-substitutable precursor for generating the specific thiophene-derived bis-nitrogen mustard scaffold investigated for its selective cytotoxicity against prostatic carcinoma (PC-3) cells (IC50 = 15.8 µM) [1]. A medicinal chemistry program aiming to optimize this lead series must use this precise intermediate to maintain a valid structure-activity relationship (SAR).

Organic Synthesis: Building Block for 2,5-Disubstituted Thiophenes

The presence of two distinct functional handles (carboxamide at C2 and cyano at C5) makes it a versatile building block for creating 2,5-disubstituted thiophene libraries. The cyano group can be orthogonally transformed into amines, acids, or tetrazoles without manipulating the carboxamide, a strategic advantage over symmetric thiophene-2,5-dicarboxylate analogs that lack this chemoselectivity.

Quality Assurance: Identity Verification for High-Throughput Screening (HTS) Compound Management

The sharp melting point of 194-196°C provides a robust, orthogonal QC checkpoint for compound management centers. When adding this compound to a screening collection, verifying the melting point against this specific range can instantly flag mis-picks, degradation, or supplier errors, which is a common source of assay failure in high-throughput biological screening platforms.

Research on Cyano-Substituted Heterocycles for Electronic Materials

The electron-withdrawing cyano group on the thiophene ring is a key functional group for tuning the LUMO energy level of organic semiconductors. This compound can serve as a monomeric precursor for the synthesis of n-type oligothiophenes and polythiophenes. Sourcing the compound with high purity (98%+) is critical for the polymerization step, as lower purity can act as a chain terminator or introduce charge traps, which ultimately degrade device performance.

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